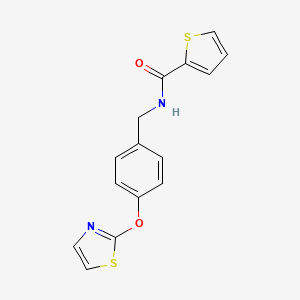

N-(4-(thiazol-2-yloxy)benzyl)thiophene-2-carboxamide

Description

Properties

IUPAC Name |

N-[[4-(1,3-thiazol-2-yloxy)phenyl]methyl]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O2S2/c18-14(13-2-1-8-20-13)17-10-11-3-5-12(6-4-11)19-15-16-7-9-21-15/h1-9H,10H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCXSSSAZAJQBTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)NCC2=CC=C(C=C2)OC3=NC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(thiazol-2-yloxy)benzyl)thiophene-2-carboxamide typically involves the formation of the thiazole ring followed by its attachment to the benzyl group and subsequent coupling with the thiophene carboxamide. The synthetic route may include:

Formation of Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

Attachment to Benzyl Group: The thiazole ring is then linked to a benzyl group through an ether linkage.

Coupling with Thiophene Carboxamide: The final step involves coupling the benzyl-thiazole intermediate with thiophene-2-carboxamide under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-(thiazol-2-yloxy)benzyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert certain functional groups within the compound to their corresponding reduced forms.

Substitution: Electrophilic or nucleophilic substitution reactions can occur, particularly at positions on the thiazole or thiophene rings.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Conditions may vary depending on the specific substitution reaction, but typical reagents include halogens, alkylating agents, or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Antibacterial Applications

Recent studies have highlighted the antibacterial potential of compounds related to N-(4-(thiazol-2-yloxy)benzyl)thiophene-2-carboxamide. The incorporation of thiazole and benzothiazole moieties has been shown to enhance antibacterial activity against both Gram-positive and Gram-negative bacteria.

Case Study: Hybrid Antimicrobials

A study synthesized a series of derivatives combining thiazole and sulfonamide groups, revealing significant antibacterial activity. Compounds with specific substitutions demonstrated potent effects against multiple bacterial strains, indicating the potential for developing hybrid antimicrobials as therapeutic agents .

| Compound Structure | Antibacterial Activity | Target Bacteria |

|---|---|---|

| Thiazole-Sulfonamide Derivative | High | E. coli, S. aureus |

| This compound | Moderate | P. aeruginosa |

Anticancer Applications

The anticancer properties of this compound have been investigated in various studies, with promising results indicating its potential as a therapeutic agent against different cancer cell lines.

Case Study: Cytotoxic Activity

In vitro studies have assessed the cytotoxic effects of this compound on several human cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). Results indicated that the compound exhibited significant cytotoxicity, with IC50 values demonstrating effective inhibition of cell proliferation:

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 0.54 | Apoptosis induction |

| HepG2 | 0.24 | Cell cycle arrest |

The mechanism of action appears to involve inhibition of key signaling pathways associated with tumor growth and survival, making it a candidate for further development in cancer therapy .

Mechanistic Insights

The compound has been shown to interact with various molecular targets involved in cancer progression. For instance, studies indicate that it may inhibit tyrosine kinases, which play critical roles in cell signaling pathways that regulate cell division and survival .

Mechanism of Action

The mechanism of action of N-(4-(thiazol-2-yloxy)benzyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. The thiazole and thiophene rings may interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

The following analysis compares N-(4-(thiazol-2-yloxy)benzyl)thiophene-2-carboxamide with structurally and functionally related compounds, focusing on synthesis, physicochemical properties, and biological activity.

Physicochemical Properties

Notes:

- Nitro and trifluoromethyl groups in analogs enhance electrophilicity and metabolic stability but may increase toxicity .

Key Differences :

Biological Activity

N-(4-(thiazol-2-yloxy)benzyl)thiophene-2-carboxamide is a compound that combines a thiazole ring, a benzyl group, and a thiophene carboxamide moiety. This unique structure positions it within a class of compounds known for their diverse biological activities, particularly in medicinal chemistry. Research indicates that it exhibits significant biological activity, especially in anti-inflammatory and anticancer contexts, as well as antiviral properties against Hepatitis B Virus (HBV).

Anti-HBV Activity

Research has demonstrated that this compound acts as a potent inhibitor of HBV replication. A study highlighted its ability to bind to the viral capsid assembly process, suggesting that it interacts at the same binding site as existing HBV capsid inhibitors but through a distinct mechanism involving hydrophobic interactions and hydrogen bonding.

Anti-Inflammatory Effects

Compounds structurally similar to this compound have shown the capacity to inhibit key inflammatory pathways. These include the inhibition of cyclooxygenase enzymes and other pro-inflammatory mediators, which are critical in various inflammatory diseases.

Anticancer Properties

The compound has demonstrated cytotoxic effects against multiple cancer cell lines. Similar thiophene derivatives have been known to target various biochemical pathways involved in cancer progression, including apoptosis induction and cell cycle arrest.

The precise mechanisms through which this compound exerts its biological effects involve interaction with specific proteins and enzymes related to its targets:

- Binding Affinity : Molecular docking studies indicate that the compound has a high binding affinity for enzymes involved in inflammatory responses.

- Biochemical Pathways : It is believed to modulate several pathways including those linked to apoptosis in cancer cells and viral replication in HBV.

Data Table: Biological Activities of this compound

| Activity Type | Target/Pathway | IC50/Effect | Reference |

|---|---|---|---|

| Anti-HBV | Viral capsid assembly | Potent inhibition | |

| Anti-inflammatory | Cyclooxygenase enzymes | Inhibition observed | |

| Anticancer | Various cancer cell lines | Cytotoxic effects |

Case Study 1: Hepatitis B Virus Inhibition

In a recent study, this compound was evaluated for its antiviral potential against HBV. The results indicated that the compound effectively reduced viral replication in vitro by interfering with the assembly of the viral capsid.

Case Study 2: Anti-inflammatory Properties

Another investigation focused on the anti-inflammatory properties of similar thiophene derivatives. The study found that these compounds could significantly inhibit pro-inflammatory cytokine production, suggesting potential therapeutic applications in treating inflammatory diseases.

Case Study 3: Anticancer Activity

Research involving various cancer cell lines revealed that this compound exhibited substantial cytotoxicity. The compound was shown to induce apoptosis through mitochondrial pathways, leading to cell death in cancerous cells.

Q & A

Basic: What synthetic methodologies are commonly employed for synthesizing N-(4-(thiazol-2-yloxy)benzyl)thiophene-2-carboxamide derivatives?

Answer:

The synthesis typically involves multi-step organic reactions, including:

- Amidation : Coupling thiophene-2-carboxylic acid derivatives with amine-containing intermediates (e.g., 4-(thiazol-2-yloxy)benzylamine) using reagents like HATU or DCC .

- Condensation : Formation of the thiazole ring via cyclization of thiourea intermediates or thioamide precursors under reflux conditions .

- Purification : Techniques such as column chromatography, recrystallization (e.g., ethanol/water mixtures), and HPLC (achieving >98% purity) are critical for isolating target compounds .

Key Characterization : 1H/13C NMR for structural confirmation, ESI-MS for molecular weight validation, and HPLC for purity assessment .

Advanced: How can reaction conditions be optimized to enhance yields in thiazole-carboxamide synthesis?

Answer:

Yield optimization strategies include:

- Catalyst Selection : Copper iodide and (S)-proline in azide-alkyne cycloaddition reactions improve regioselectivity and yield (e.g., compound 29 in achieved 75% yield) .

- Solvent Systems : Polar aprotic solvents (DMF, THF) enhance solubility of intermediates, while ethanol/water mixtures facilitate crystallization .

- Temperature Control : Reflux conditions (e.g., 80–100°C) for cyclization steps vs. room temperature for acid-sensitive reactions .

Challenge : Low yields (e.g., 3–6% in ) may arise from steric hindrance or competing side reactions. Mitigation includes iterative solvent screening and protecting-group strategies .

Basic: What analytical techniques are indispensable for characterizing thiazole-carboxamide derivatives?

Answer:

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms regiochemistry and substituent orientation (e.g., distinguishing thiazole C-2 vs. C-4 positions) .

- Mass Spectrometry (ESI-MS) : Validates molecular ion peaks and detects fragmentation patterns (e.g., m/z = 456.2 for compound 31 in ) .

- Chromatography : HPLC with UV detection ensures purity (>98% in ), while TLC monitors reaction progress .

Advanced: How can researchers reconcile contradictory biological activity data across structurally similar derivatives?

Answer:

- Structure-Activity Relationship (SAR) Studies : Systematic variation of substituents (e.g., methoxy vs. trifluoromethyl groups) to identify pharmacophores. For example, trifluoromethyl groups enhance metabolic stability .

- In Silico Modeling : Molecular docking (using software like AutoDock) predicts binding affinities to targets like kinases or receptors, explaining disparities in vitro .

- Dose-Response Analysis : EC50/IC50 comparisons under standardized assays (e.g., UT receptor binding in ) clarify potency variations .

Advanced: What computational approaches predict physicochemical properties of thiazole-carboxamides?

Answer:

- Quantum Chemical Calculations : DFT (e.g., Gaussian 09) calculates dipole moments and HOMO-LUMO gaps to assess reactivity .

- ADMET Prediction : Tools like SwissADME estimate logP (lipophilicity), solubility, and CYP450 interactions using InChI descriptors (e.g., compound in : InChI=1S/C22H22FN5O2S) .

- Molecular Dynamics (MD) : Simulates membrane permeability and protein-ligand stability over nanosecond timescales .

Basic: What are common purification challenges for thiazole-carboxamides, and how are they resolved?

Answer:

- Challenge : Co-elution of byproducts in column chromatography.

Solution : Gradient elution (e.g., hexane → ethyl acetate) improves separation . - Challenge : Low crystallinity.

Solution : Use mixed solvents (ethanol/water) for recrystallization . - Challenge : Acid-sensitive intermediates.

Solution : Neutral pH workup and avoiding prolonged exposure to acidic conditions .

Advanced: How does substituent electronic modulation influence thiazole-carboxamide reactivity?

Answer:

- Electron-Withdrawing Groups (EWGs) : Nitro or trifluoromethyl groups increase electrophilicity at the thiazole C-2 position, enhancing nucleophilic substitution rates .

- Electron-Donating Groups (EDGs) : Methoxy groups stabilize intermediates via resonance, favoring cyclization (e.g., compound 7b in : 76% yield) .

- Steric Effects : Bulky substituents (e.g., 4,4-difluorocyclohexyl in ) may hinder amidation, requiring elevated temperatures .

Basic: What spectroscopic signatures distinguish thiazole-carboxamide regioisomers?

Answer:

- 1H NMR : Thiazole proton environments differ: C-2 protons resonate at δ 7.8–8.2 ppm, while C-4 protons appear upfield (δ 7.2–7.5 ppm) .

- 13C NMR : Thiazole C-2 carbons show lower chemical shifts (~150 ppm) vs. C-4 (~140 ppm) due to conjugation differences .

- IR Spectroscopy : Amide C=O stretches at ~1650 cm⁻¹ and thiazole C=N at ~1600 cm⁻¹ confirm core structure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.